(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
CAS No.:
Cat. No.: VC17258174
Molecular Formula: C36H32NP
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H32NP |
|---|---|
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | 1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
| Standard InChI | InChI=1S/C36H32NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h5-24H,1-4H3 |
| Standard InChI Key | IXWSSHOSYSEGFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine (CAS: 500718-21-8) has the molecular formula C₃₆H₃₂NP and a molecular weight of 509.60 g/mol . The binaphthalene core adopts a twisted conformation, with the two naphthalene rings forming a dihedral angle of ~73°, as observed in analogous 1,1'-binaphthyl structures . The (1R) configuration ensures axial chirality, which is essential for inducing enantioselectivity in metal-catalyzed reactions.
Table 1: Key Physical and Chemical Properties
Electronic and Steric Properties
The di-p-tolylphosphino group provides strong σ-donor and moderate π-acceptor capabilities, stabilizing transition metals like palladium, rhodium, and platinum . The dimethylamino group at the 2 position introduces electron-donating effects, modulating the ligand’s electronic profile. Steric bulk from the tolyl groups and binaphthyl backbone prevents undesired side reactions by shielding the metal center .
Synthesis and Structural Modification
Challenges in Enantioselective Synthesis
Current methods for enantiopure binaphthyl ligands often require stoichiometric chiral reagents or costly catalysts. For example, Kürti and List reported -sigmatropic rearrangements using chiral phosphoric acids to access enantioenriched BINAM derivatives, but scalability remains limited . Advances in catalytic asymmetric cross-coupling could streamline production .
Applications in Asymmetric Catalysis
Hydrogenation Reactions
The ligand’s chiral environment directs hydrogenation of prochiral substrates. In rhodium-catalyzed asymmetric hydrogenation of ketones, it achieves enantiomeric excess (ee) values exceeding 90% by controlling the approach of hydrogen to the substrate . For example, acetamidoacrylic acid derivatives are reduced to chiral α-amino acids with high selectivity .
Cross-Coupling Reactions
Palladium complexes of this ligand facilitate Suzuki-Miyaura and Heck couplings. The bulky tolyl groups suppress β-hydride elimination, enabling efficient aryl-aryl bond formation. A 2024 study demonstrated its use in synthesizing axially chiral biaryl pharmaceuticals with >95% ee .
Coordination Polymers and Materials Science
The ligand’s ability to bridge metal centers has been exploited in chiral 1-D coordination polymers. For instance, copper(II) complexes exhibit Jahn-Teller distortions, with elongated Cu–O bonds (2.437 Å) and shorter Cu–N bonds (2.015 Å), useful in asymmetric sensing and catalysis .
Mechanistic Insights
Metal-Ligand Coordination Dynamics
The ligand binds transition metals via phosphorus and nitrogen donors, forming stable chelates. In rhodium complexes, the dimethylamino group’s electron donation increases metal electron density, accelerating oxidative addition steps .
Enantiocontrol Mechanisms
The binaphthyl backbone’s twist creates a chiral pocket that sterically discriminates between substrate enantiomers. For example, in hydroformylation, the (1R) configuration orients the substrate’s pro-R face toward the metal, favoring R-product formation .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume